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Introduction
Dapagliflozin is an inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the

management of type 2 diabetes, heart failure, and chronic kidney disease.[1][2] As with any

active pharmaceutical ingredient (API), the synthesis and storage of Dapagliflozin can lead to

the formation of impurities. These impurities can be process-related, arising from the

manufacturing process, or degradation products formed during storage.[1] The identification

and characterization of these impurities are critical for ensuring the safety, efficacy, and quality

of the drug product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical

technique for the definitive structural characterization of these impurities.[3][4] Unlike mass

spectrometry which provides information about the molecular weight, NMR provides detailed

information about the molecular structure, including the connectivity of atoms and their spatial

arrangement. This application note provides a comprehensive overview and detailed protocols

for the application of NMR spectroscopy in the structural elucidation of Dapagliflozin impurities.
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NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a

strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb

electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are

highly sensitive to the local electronic environment of the nucleus, providing a unique

fingerprint of the molecule's structure.

A suite of 1D and 2D NMR experiments is typically employed for complete structural

elucidation:

¹H NMR (Proton NMR): Provides information about the number of different types of protons,

their chemical environment (chemical shift), their relative numbers (integration), and the

number of neighboring protons (spin-spin coupling).

¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of

carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-

45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: These experiments provide correlation information between different

nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon

atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are

separated by two or three bonds, providing long-range connectivity information.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to

each other in space, which is critical for determining stereochemistry.
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Isolation of Impurity: Impurities are typically isolated from the API or drug product using

techniques such as preparative High-Performance Liquid Chromatography (HPLC).[4][5]

Sample Purity: Ensure the isolated impurity is of high purity (>95%) to avoid complications in

the NMR spectra from other components.

Solvent Selection: Dissolve approximately 1-10 mg of the isolated impurity in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). The choice of solvent is

critical and should be based on the solubility of the compound and should not have signals

that overlap with key resonances of the analyte.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation. All

spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a suitable probe.
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Experiment Key Parameters Purpose

¹H NMR

- Pulse sequence: zg30-

Number of scans: 16-64-

Spectral width: ~16 ppm-

Relaxation delay (d1): 2-5 s

To obtain proton chemical

shifts, multiplicities, coupling

constants, and integration.

¹³C{¹H} NMR

- Pulse sequence: zgpg30-

Number of scans: 1024-4096-

Spectral width: ~250 ppm-

Relaxation delay (d1): 2 s

To obtain carbon chemical

shifts.

DEPT-135

- Pulse sequence: dept135-

Number of scans: 256-1024-

Spectral width: ~250 ppm

To differentiate between

CH/CH₃ (positive) and CH₂

(negative) signals.

gCOSY

- Pulse sequence: cosygpqf-

Number of scans: 2-4 per

increment- Spectral width (F2

and F1): ~16 ppm

To identify proton-proton spin

systems.

gHSQC

- Pulse sequence:

hsqcedetgpsisp2.3- Number of

scans: 4-8 per increment-

Spectral width (F2): ~16 ppm-

Spectral width (F1): ~250 ppm

To identify direct one-bond

proton-carbon correlations.

gHMBC

- Pulse sequence:

hmbcgpndqf- Number of

scans: 16-64 per increment-

Spectral width (F2): ~16 ppm-

Spectral width (F1): ~250 ppm

To identify long-range (2-3

bond) proton-carbon

correlations for assembling the

carbon skeleton.

NOESY

- Pulse sequence: noesygpph-

Number of scans: 16-32 per

increment- Mixing time (d8):

0.5-1.0 s

To determine the spatial

proximity of protons and

elucidate stereochemistry.
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A systematic approach is required to interpret the collected NMR data and elucidate the

structure of an unknown impurity.

Reference Data: Dapagliflozin
A thorough understanding of the NMR spectra of Dapagliflozin is the first step in identifying

structural changes in its impurities.

Table 1: ¹H and ¹³C NMR Data for Dapagliflozin
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Position
¹³C Chemical
Shift (δ, ppm)

¹H Chemical
Shift (δ, ppm)

Multiplicity J (Hz)

Aromatic

1' 139.9 - - -

2' 130.8 7.33 d 6.0

3' 139.0 - - -

4' 134.4 - - -

5' 128.2 7.31 dd 2.2, 6.0

6' 130.1 7.31 d 2.2

CH₂ Bridge 39.2 4.07-3.90 (2H) m -

Ethoxy Phenyl

1'' 131.9 - - -

2''/6'' 130.1 7.07 (2H) d 8.8

3''/5'' 115.5 6.78 (2H) d 8.8

4'' 158.8 - - -

OCH₂CH₃ 63.1 4.07-3.90 m -

OCH₂CH₃ 15.2 1.34 (3H) t 7.0

Glucosyl Moiety

1 82.9 4.07-3.90 m -

2 82.2 3.25-3.42 m -

3 79.7 3.25-3.42 m -

4 71.9 3.25-3.42 m -

5 76.4 3.69 dd 5.3, 10.6

6a 64.5 3.85 d 10.6

6b 3.25-3.42 m -
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(Note: Data is

compiled from

publicly available

sources and may

vary slightly

depending on the

solvent and

experimental

conditions.)

Analysis of Dapagliflozin Impurities
The following tables provide an overview of known Dapagliflozin impurities and a guide to their

structural elucidation using NMR. While complete spectral data is not publicly available for all

impurities, the expected changes in the NMR spectra compared to Dapagliflozin are described.

Table 2: NMR Data for Dapagliflozin Tetraacetate (Process-Related Impurity)
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Position
Expected ¹³C Shift
Change

Expected ¹H Shift
Change

Rationale for
Change

Glucosyl Moiety

2, 3, 4, 6 Downfield shift
Significant downfield

shift

Acetylation of the

hydroxyl groups

causes deshielding of

the attached carbons

and protons.

Acetyl Groups

CH₃ (x4) ~21 ppm
~2.0-2.2 ppm (4

singlets)

Appearance of four

new methyl signals

from the acetate

groups.

C=O (x4) ~170 ppm -
Appearance of four

new carbonyl signals.

(This impurity is an

intermediate in the

synthesis of

Dapagliflozin)[1]

Table 3: NMR Data for 1α-Methoxy Dapagliflozin (Process-Related Impurity)
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Position
Expected ¹³C Shift
Change

Expected ¹H Shift
Change

Rationale for
Change

Glucosyl Moiety

1
Significant downfield

shift

Disappearance of

anomeric OH proton

Introduction of a

methoxy group at the

anomeric position.

Methoxy Group

OCH₃ ~50-60 ppm ~3.0-3.5 ppm (singlet)
Appearance of a new

methoxy signal.

(This impurity can

arise from the reaction

with methanol during

synthesis)[1]

Table 4: NMR Data for Dapagliflozin Hydroxy Impurity (Degradation Product)

Position
Expected ¹³C Shift
Change

Expected ¹H Shift
Change

Rationale for
Change

CH₂ Bridge Downfield shift Becomes CH-OH

Oxidation of the

benzylic methylene

bridge to a

hydroxylated carbon.

CH-OH -

New proton signal,

likely a singlet or

doublet

Appearance of a new

proton on the

hydroxylated carbon.

(This impurity is a

potential oxidative

degradation product)
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Experimental Workflow for Impurity Analysis

Sample Preparation

NMR Data Acquisition

Data Analysis & Elucidation

Dapagliflozin API / Drug Product Isolation of Impurity
(e.g., Preparative HPLC) Pure Impurity (>95%) NMR Sample Preparation

(Deuterated Solvent + TMS)
High-Field NMR

Spectrometer

1D NMR
(¹H, ¹³C, DEPT)

2D NMR
(COSY, HSQC, HMBC, NOESY)

Data Processing
& Spectral Analysis Structure Elucidation Final Report

Click to download full resolution via product page

Caption: Experimental workflow for the isolation and NMR analysis of Dapagliflozin impurities.

Logical Workflow for Structural Elucidation
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1D NMR Analysis 2D NMR Analysis

Structure Building

¹H NMR:
- Chemical Shifts

- Integration
- Multiplicities

Identify Molecular Fragments

¹³C NMR:
- Number of Carbons

DEPT-135:
- CH, CH₂, CH₃ groups

COSY:
- H-H Connectivity

(Spin Systems)

HSQC:
- Direct C-H Bonds

Assemble Fragments

HMBC:
- Long-Range C-H Bonds

(Carbon Skeleton)

NOESY:
- Spatial Proximity
(Stereochemistry)

Determine Stereochemistry

Propose Final Structure

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of an unknown impurity using NMR data.

Conclusion
NMR spectroscopy is an unparalleled technique for the unequivocal structural elucidation of

Dapagliflozin impurities. A combination of 1D and 2D NMR experiments provides a wealth of

information that, when systematically analyzed, allows for the complete determination of the

chemical structure of unknown process-related and degradation impurities. The protocols and

workflows outlined in this application note provide a robust framework for researchers,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b600843?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


scientists, and drug development professionals to effectively identify and characterize

impurities, thereby ensuring the quality and safety of Dapagliflozin drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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